![molecular formula C22H21N3O4S2 B12872173 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid CAS No. 31994-53-3](/img/structure/B12872173.png)
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves several steps:
-
Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form 3-ethyl-1,3-benzothiazol-2-ylidene.
-
Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate and acetylacetone under reflux conditions to form the pyrazole ring.
-
Formation of the Sulfonic Acid Group: : The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonation of the benzene ring using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-mercaptobenzothiazole.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.
Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups, such as p-toluenesulfonic acid.
Uniqueness
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
31994-53-3 |
|---|---|
Formule moléculaire |
C22H21N3O4S2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-24-18-7-5-6-8-19(18)30-20(24)13-14(2)21-15(3)23-25(22(21)26)16-9-11-17(12-10-16)31(27,28)29/h5-13H,4H2,1-3H3,(H,27,28,29)/b20-13-,21-14+ |
Clé InChI |
BGUFNHOQYFNSKN-IWXNDQKYSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)\C |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


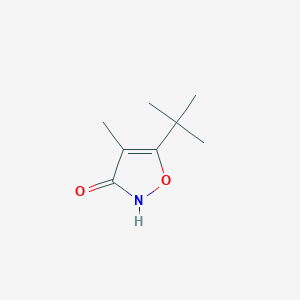
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
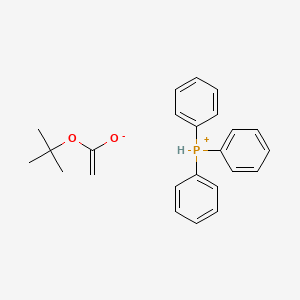
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
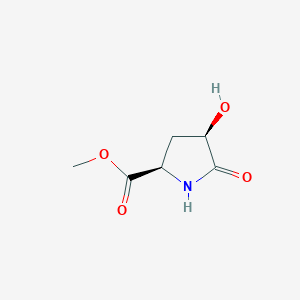
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
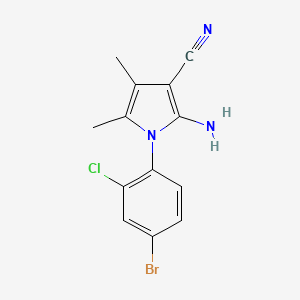

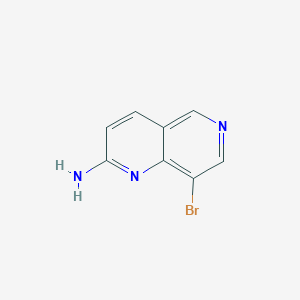
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
